Methyl 2-methylisonicotinate

Catalog No.
S1513614
CAS No.
16830-24-3
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylisonicotinate

CAS Number

16830-24-3

Product Name

Methyl 2-methylisonicotinate

IUPAC Name

methyl 2-methylpyridine-4-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3

InChI Key

HHUNWJWOJPWLNK-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)OC

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC

Photovoltaic Cells

One of the promising areas of research for Methyl 2-methylisonicotinate is in the development of dye-sensitized solar cells (DSSCs) [, ]. These cells utilize dyes to absorb sunlight and convert it into electricity. Methyl 2-methylisonicotinate can be used as a building block in the synthesis of photosensitizers, which are molecules responsible for light absorption in DSSCs [, ]. Research suggests that modifying the structure of Methyl 2-methylisonicotinate can lead to the development of more efficient photosensitizers, potentially improving the performance of DSSCs [, ].

Luminescent Metal-Organic Frameworks

Methyl 2-methylisonicotinate has also been explored for its potential application in the synthesis of luminescent metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties. By incorporating Methyl 2-methylisonicotinate into the MOF structure, researchers can engineer materials with specific luminescent properties, making them suitable for various applications such as chemical sensing and light-emitting devices [].

Methyl 2-methylisonicotinate is a chemical compound with the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 151.16 g/mol. It is a derivative of isonicotinic acid, specifically an ester formed by the reaction of 2-methylisonicotinic acid with methanol. This compound features a pyridine ring, which is characteristic of many biologically active molecules. Methyl 2-methylisonicotinate is known for its potential applications in various fields, including organic synthesis and agricultural chemistry.

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Uniqueness

Methyl 2-methylisonicotinate stands out due to its specific methyl substitution at the second position on the pyridine ring, which may influence its biological activity and interaction profile compared to other isonicotinate derivatives. This unique positioning can affect both its reactivity and its efficacy as a semiochemical, making it a valuable compound in agricultural applications.

Research indicates that methyl 2-methylisonicotinate may exhibit biological activities similar to other compounds derived from isonicotinic acid. These activities include:

  • Insecticidal Properties: It has been noted for its use in pest management, particularly in traps for thrips, where it acts as a semiochemical to attract these pests .
  • Potential Pharmacological Effects: Compounds related to methyl 2-methylisonicotinate often show promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders due to their structural similarity to nicotinic acetylcholine receptor ligands.

The synthesis of methyl 2-methylisonicotinate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylisonicotinic acid and methanol.
  • Esterification Reaction: The reaction is usually catalyzed by an acid catalyst (such as sulfuric acid) under reflux conditions, leading to the formation of the ester bond.
  • Purification: The product can be purified through recrystallization or distillation methods to obtain high purity levels .

Methyl 2-methylisonicotinate has several notable applications:

  • Agricultural Chemistry: It serves as an active ingredient in traps for monitoring and controlling thrip populations in greenhouses.
  • Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: It has potential applications in developing materials for dye-sensitized solar cells and other electronic devices .

Interaction studies involving methyl 2-methylisonicotinate often focus on its behavior in biological systems and its interactions with other chemical entities:

  • Pest Attraction Mechanisms: Research has been conducted on how this compound interacts with specific receptors in pests, influencing their behavior and aiding in pest control strategies.
  • Electrochemical Behavior: Studies have shown that the electrochemical properties of methyl 2-methylisonicotinate are significant for its application in sensor technology and energy storage systems .

Methyl 2-methylisonicotinate shares structural similarities with several other compounds derived from isonicotinic acid or related pyridine derivatives. Here are some examples:

Compound NameMolecular FormulaKey Features
Methyl IsonicotinateC7H7NO2C_7H_7NO_2Used as a semiochemical; attracts thrips .
Methyl NicotinateC7H7NO2C_7H_7NO_2Known for its use in medicinal chemistry .
Ethyl IsonicotinateC8H9NO2C_8H_9NO_2Similar properties; used in organic synthesis .
Methyl Pyridine-4-carboxylateC7H7NO2C_7H_7NO_2Related structure; utilized in various

The synthesis of methyl 2-methylisonicotinate has evolved significantly since its first reported preparations. Early methodologies often relied on hazardous reagents and multi-step processes with limited scalability. For example, initial routes involved the use of acrolein, a malodorous and toxic compound, in sealed-tube reactions at elevated temperatures (120–150°C) with β-aminocrotonic acid esters. These methods, while foundational, faced challenges such as low yields (typically <50%) and safety concerns due to acrolein’s instability.

Another historical approach utilized halogenated pyridine precursors. The hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters, such as 2,6-dichloropyridine-4-carboxylate, was catalyzed by palladium-on-charcoal under superatmospheric hydrogen pressure. This method, though effective for generating isonicotinic acid derivatives, required precise control of reaction stoichiometry (2 mol H₂ per mol substrate) to avoid over-reduction. These early strategies laid the groundwork for later innovations but were limited by harsh conditions and complex purification steps.

Contemporary Methodologies in Organic Synthesis

Modern synthetic routes prioritize safety, efficiency, and scalability. A notable advancement is the use of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane as non-acrolein precursors. Reacting these compounds with β-aminocrotonic acid esters in alcoholic solvents (e.g., methanol) at 50–60°C achieves yields exceeding 65% with >98% purity. Key improvements include:

  • Catalyst Optimization: Palladium/Xantphos systems enable efficient C–N bond formation, avoiding decomposition issues seen in earlier copper-mediated reactions.
  • Solvent and Base Selection: Potassium phosphate in 1,4-dioxane minimizes side reactions, while sodium methoxide facilitates esterification under milder conditions.

A comparative analysis of historical and contemporary methods is provided below:

ParameterHistorical MethodsContemporary Methods
Key ReagentsAcrolein, halopyridinesTetramethoxypropane, β-aminocrotonate
Reaction Temperature120–150°C50–60°C
Yield<50%65–85%
Purity<90%>98%
SafetyHigh risk (acrolein toxicity)Low risk (non-hazardous solvents)

Additionally, ozonolysis followed by H₂O₂ oxidation has emerged as a robust method for introducing carbonyl groups while avoiding hazardous intermediates. This approach, combined with reductive amination, enables precise control over regiochemistry.

Structural Ambiguity and Resolution via Total Synthesis

Structural misassignments have historically plagued methyl 2-methylisonicotinate derivatives. A landmark study revealed that a compound initially reported as "(R)-2-methylheptyl isonicotinate" was erroneously identified; total synthesis proved it to be bis(2-ethylhexyl) phthalate (BEHP). Key steps in resolving this ambiguity included:

  • Synthesis of Chain Isomers: Both BEHP and the purported methyl 2-methylisonicotinate derivative were synthesized de novo.
  • Spectroscopic Comparison: Discrepancies in ¹H and ¹³C NMR data (e.g., δ 2.54 ppm for methyl groups in BEHP vs. δ 2.77 ppm in the misidentified compound) confirmed structural differences.
  • Chromatographic Analysis: GC-MS revealed distinct fragmentation patterns, with BEHP showing a molecular ion at m/z 326 [M+Na]⁺ versus the incorrect assignment at m/z 235.

This case underscores the necessity of total synthesis for resolving structural uncertainties, particularly when spectroscopic data alone are insufficient. Modern techniques, such as high-resolution mass spectrometry (HRMS) and X-ray crystallography, further aid in unambiguous identification.

Semiochemical Mechanisms in Thrips Behavior

Methyl 2-methylisonicotinate functions as a non-pheromone semiochemical, influencing thrips behavior through olfactory stimulation. Unlike pheromones, which mediate intraspecific communication, this compound acts as a synomone—a chemical cue beneficial to both the emitter (plant or synthetic source) and receiver (thrips). Field and laboratory studies indicate that thrips perceive methyl 2-methylisonicotinate as a host-plant volatile, triggering oriented flight toward the source [1] [4]. For example, wind tunnel experiments with Frankliniella occidentalis (western flower thrips) showed a 70% increase in trap visitation rates when methyl 2-methylisonicotinate was added to blue sticky traps compared to traps lacking the compound [4].

The compound’s structural similarity to natural plant volatiles, particularly pyridine derivatives, enables it to mimic host-finding signals. Thrips’ antennae express olfactory receptors tuned to specific molecular motifs, including the methoxycarbonyl group present in methyl 2-methylisonicotinate [2] [4]. This molecular mimicry disrupts normal foraging patterns, diverting thrips away from crops and into monitoring or mass-trapping devices. Notably, the compound’s volatility and stability under ambient conditions ensure sustained release, making it suitable for long-term deployment in open-field and greenhouse environments [1] [4].

Integration with Integrated Pest Management Strategies

The incorporation of methyl 2-methylisonicotinate into IPM programs addresses multiple pillars of pest control:

  • Monitoring Enhancement: Blue or yellow sticky traps baited with methyl 2-methylisonicotinate provide early detection of thrips infestations. In greenhouse trials targeting Thrips tabaci (onion thrips), baited traps captured 2.3–4.1 times more adults than unbaited controls, enabling timely insecticide applications [1] [4].
  • Mass Trapping: High-density trapping grids using methyl 2-methylisonicotinate-laced devices have reduced thrips densities by 40–60% in strawberry and ornamental crops, diminishing reliance on broad-spectrum insecticides [4].
  • Synergy with Biological Control: The compound’s specificity minimizes harm to natural enemies. For instance, Amblyseius swirskii (a predatory mite) populations remained unaffected in methyl 2-methylisonicotinate-treated greenhouses, maintaining aphid and thrips suppression [4].

Recent innovations include combining the semiochemical with entomopathogenic fungi. Preliminary studies demonstrate that Fusarium proliferatum and Aspergillus candidus—fungi isolated from thrips—exhibit higher spore adhesion rates on thrips pre-exposed to methyl 2-methylisonicotinate, suggesting a “lure-and-infect” strategy could amplify biocontrol efficacy [3].

XLogP3

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Wikipedia

Methyl 2-methylisonicotinate

Dates

Modify: 2023-08-15

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